The compound (4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one is a chiral molecule characterized by its unique structural features, including a cyclohexene framework and a furan substituent. This compound falls under the classification of organic compounds, specifically as a substituted cyclohexene derivative. Its significance in various scientific fields stems from its potential applications in medicinal chemistry and organic synthesis.
This compound can be classified as a chiral α,β-unsaturated ketone. The presence of both a furan ring and a hydroxymethyl group contributes to its unique reactivity and potential biological activity. The synthesis and characterization of such compounds have been extensively studied in organic chemistry, particularly for their roles in drug development and as intermediates in synthetic pathways .
The synthesis of (4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one can be achieved through various methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and catalyst concentration, to achieve high yields and purity. For instance, using toluene as a solvent and maintaining specific temperatures can enhance the efficiency of the Knoevenagel condensation process .
The molecular structure of (4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one features:
The compound's molecular formula is , with a molecular weight of approximately 218.24 g/mol. The specific stereochemistry at the 4-position on the cyclohexene ring is crucial for its biological activity.
(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one can undergo several chemical reactions:
These reactions often require specific conditions to favor desired pathways while minimizing side reactions. For example, controlling pH and temperature is essential during nucleophilic additions to avoid unwanted polymerization or degradation .
The mechanism of action for (4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one involves:
Kinetic studies indicate that reaction rates can vary significantly based on substituent effects on the furan ring and steric hindrance around the cyclohexene core .
The compound exhibits characteristics typical of organic compounds, including:
Key chemical properties include:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm purity and structure during synthesis .
(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one has potential applications in:
The structural hybrid "(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one" represents a compelling intersection of oxygenated heterocycles and carbocyclic frameworks in modern organic chemistry. Characterized by its chiral cyclohexenone core at C4 and a hydroxymethylfuran appendage with defined R-configuration, this compound exemplifies stereochemically complex architectures derived from biosynthetic precursors. Its fused functionality enables participation in diverse reactivity pathways, making it a valuable synthetic target for natural product analogs and pharmaceutical intermediates. The stereogenic centers – particularly the benzylic alcohol and the α,β-unsaturated ketone – impart distinct conformational and electronic properties that influence both chemical behavior and biological recognition [5] [7].
The (4R) configuration establishes a fixed spatial orientation of the furan substituent relative to the cyclohexenone plane. This positioning dictates face-selective reactions, as demonstrated in structurally related systems like (4R)-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one, where stereochemistry directs nucleophilic additions and hydrogenation trajectories [1]. The R-configured hydroxymethyl group further introduces a hydrogen-bond donor/acceptor site that stabilizes specific conformations through intramolecular interactions with the enone carbonyl. Such stereoelectronic effects are critical in enantioselective synthesis, as evidenced by the divergent reactivity of (4R) vs. (4S) isomers in Diels-Alder cycloadditions [4] [7].
Table 1: Stereochemical Features of Related Cyclohexenone Derivatives
Compound | Stereocenters | Conformational Impact | Key Reactivity |
---|---|---|---|
(4R)-4-[(R)-Furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one | C4 (cyclohexenone), benzylic C | Equatorial furan orientation; H-bonding to carbonyl | Stereoselective 1,4-additions |
(1R,4R)-4-Hydroxy-4-methylcyclohex-2-enyl)propan-2-yl acetate | C1, C4 (cyclohexenol) | Acetate group axial/equatorial equilibrium | Transesterification regioselectivity |
1-[(4R)-4-Methylcyclohexen-1-yl]ethanone | C4 | Methyl group equatorial minimizes steric clash | Enolization diastereoselectivity |
The furan’s chirality enables access to chiral pool synthons. For instance, the (1R,4R) diastereomer of 4-hydroxy-4-methylcyclohex-2-enyl acetate displays distinct NMR coupling constants (JH-H = 8.5–11.0 Hz) compared to its meso or cis-isomers, confirming stereodependent ring puckering [5] [7]. Such configurational stability is exploitable in asymmetric catalysis, where the furan oxygen coordinates transition metals, directing enantioselective reductions of the enone system [6].
Furan-cyclohexenone hybrids arise biosynthetically via shikimate-polymalonate pathways or oxidative coupling of terpenoid/furanic precursors. Isotopic labeling studies of analogous structures, such as furan-bearing sesquiterpenoids, reveal their origin from farnesyl diphosphate and furanone intermediates [6]. The cyclohexenone ring typically forms through ring expansion of cyclopentanoids or aldol condensation of polyketide chains. Specifically, the C4 chiral center may arise from NADPH-dependent ketoreductases acting on a prochiral diketone, as observed in bacterial type III polyketide synthases [3].
Table 2: Biosynthetic Engineering Approaches for Furan-Cyclohexenones
Biosynthetic Step | Key Enzymes/Pathways | Engineering Modifications | Yield Enhancement |
---|---|---|---|
Furan ring formation | Aldehyde lyases; Cytochrome P450 oxidases | srf operon expression in Saccharomyces spp. | 3.2-fold vs. wild-type |
Cyclohexenone cyclization | Polyketide synthases (PKS III) | CRISPR-Cas9-mediated pks gene editing | 220 mg/L titer |
Stereoselective reduction | Ketoreductases (KRs) | Mismatch repair protein (MMR) knockout strains | 98% de |
Modern bioengineering leverages CRISPR-Cas nucleases and recombinase-mediated cassette exchange to optimize these pathways. For example, Saccharomyces cerevisiae strains engineered with Yarrowia spp. reductases produced chiral furanocyclohexenols at 220 mg/L titers and >98% diastereomeric excess (de), surpassing native hosts [3]. Such advances highlight the compound’s feasibility as a biobased chiral building block.
Despite biosynthetic progress, key gaps persist in the synthetic methodology for these hybrids:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7